molecular formula C7H7F2N B1591541 3,5-Difluoro-N-methylaniline CAS No. 470458-51-6

3,5-Difluoro-N-methylaniline

Cat. No.: B1591541
CAS No.: 470458-51-6
M. Wt: 143.13 g/mol
InChI Key: RVLAHRBSGLXXPZ-UHFFFAOYSA-N
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Description

The introduction of fluorine into organic molecules and the utilization of N-methylaniline scaffolds are two powerful strategies in modern organic chemistry. The combination of these features in 3,5-Difluoro-N-methylaniline provides a unique platform for the synthesis of complex and functionalized molecules.

The substitution of hydrogen with fluorine in organic molecules imparts a range of unique and often desirable properties. Fluorine is the most electronegative element, and its presence can significantly alter the electronic environment of a molecule. This can lead to changes in acidity, basicity, and reactivity. The strong carbon-fluorine bond also enhances thermal and metabolic stability, a crucial factor in the design of pharmaceuticals and advanced materials. Furthermore, the introduction of fluorine can influence a molecule's conformation and lipophilicity, which are key parameters in drug design and materials science.

This compound, with its combination of a difluorinated benzene (B151609) ring and an N-methylated amino group, is a specialized building block in organic synthesis. The fluorine atoms at the 3 and 5 positions create a unique electronic and steric environment, influencing the reactivity of the aromatic ring and the amino group. This specific substitution pattern makes it a valuable intermediate for accessing complex molecules with tailored properties for applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLAHRBSGLXXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587349
Record name 3,5-Difluoro-N-methylaniline
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Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470458-51-6
Record name 3,5-Difluoro-N-methylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID80587349
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Record name 3,5-difluoro-N-methylaniline
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Synthetic Methodologies for 3,5 Difluoro N Methylaniline and Its Derivatives

Intermediates for Herbicides and Pesticides (e.g., metamifop)

In the agrochemical industry, there is a constant need for new and more effective herbicides and pesticides to protect crops from weeds and pests. 3,5-Difluoro-N-methylaniline can be used as an intermediate in the synthesis of these products. biosynth.com For example, while not a direct precursor, the related aniline (B41778) structures are fundamental to the synthesis of herbicides like metamifop. nih.gov Metamifop is a post-emergence herbicide used to control grassy weeds in rice fields. nih.gov The fluorinated phenyl group in such molecules contributes to their herbicidal activity and selectivity.

Applications in Advanced Chemical Synthesis

Established Synthetic Routes to N-Methylanilines

N-Methylation Strategies

The direct methylation of anilines is a fundamental approach to synthesizing N-methylanilines. Methanol (B129727) has emerged as a green and cost-effective C1 source for these reactions. acs.org Transition-metal catalysts, including ruthenium and silver-loaded titanium dioxide, have been effectively employed for the N-methylation of amines using methanol. nih.govorganic-chemistry.org For instance, a (DPEPhos)RuCl2PPh3 catalyst has shown high efficiency in the N-methylation of various anilines with methanol under weak base conditions. nih.gov Photocatalytic methods using Ag/TiO2 under UV-vis light also facilitate the N-methylation of amines with methanol at room temperature, offering high selectivity and tolerance for various functional groups. organic-chemistry.org

A study on the reaction of N-methyl-3,5-difluoroaniline with 1-octene (B94956) demonstrated the formation of the branched hydroaminoalkylation product in high yield. acs.org This highlights the reactivity of the N-methylaniline derivative in C-H activation reactions.

Amination of Halogenated Benzenes

The amination of halogenated benzenes represents another significant pathway to aniline (B41778) derivatives. A patented process describes the preparation of 3,5-difluoroaniline by reacting 3,5-difluorochlorobenzene with ammonia (B1221849). google.com This reaction is conducted in the presence of a copper compound and a metal selected from a group including copper, iron, and others, at temperatures between 100 and 250°C. google.com While this method directly produces the primary aniline, subsequent N-methylation would be required to obtain this compound.

One-Pot Reactions from Corresponding Anilines and Paraformaldehyde

One-pot reductive amination using paraformaldehyde as a C1 source offers an efficient route to N-methylated amines. researchgate.net This method has been successfully applied to a variety of amines, including primary aromatic amines. researchgate.net The process often involves a reducing agent, such as hydrogen gas in the presence of a catalyst like CuAlOx, or polymethylhydrosiloxane (B1170920) (PMHS) with a copper hydride catalyst. researchgate.netacs.org These reactions can be highly selective for N-monomethylation. researchgate.net Iron-catalyzed reductive aminations using paraformaldehyde have also been developed, where paraformaldehyde serves as both a hydrogen source and a methylating agent. researchgate.net

A specific method for producing halogen-substituted N-methylanilines involves reacting the corresponding aniline with paraformaldehyde in methanol, followed by reduction with sodium borohydride. google.com For example, 2-fluoroaniline (B146934) was successfully converted to N-methyl-2-fluoroaniline using this procedure with potassium hydroxide (B78521) as the base, achieving a high yield. google.com

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a powerful and versatile method for the synthesis of anilines and their derivatives. acs.orgorganic-chemistry.org This reaction allows for the formation of C-N bonds between aryl halides or pseudohalides and amines. organic-chemistry.org

A significant advancement in this area is the palladium-catalyzed arylation of fluoroalkylamines with aryl halides. nih.govescholarship.org This method is particularly valuable for synthesizing fluorinated anilines, which can exhibit desirable properties in medicinal chemistry. nih.gov The reaction is typically conducted with a weak base like potassium phenoxide (KOPh) and a catalyst system derived from a palladium precursor and a suitable phosphine (B1218219) ligand, such as AdBippyPhos. nih.govgoogle.com This approach is effective for coupling various fluoroalkylamines with aryl bromides and chlorides, often with low catalyst loadings. nih.govgoogle.comwipo.int The use of a weaker base is crucial as the fluoroalkylaniline products can be unstable under the strongly basic conditions often employed in C-N coupling reactions. nih.gov

The mechanism of this reaction involves the formation of a phenoxide complex as the catalyst's resting state. nih.govgoogle.comwipo.int The rate-limiting step is often the reductive elimination to form the C-N bond, which is influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.govgoogle.comwipo.int Machine learning models have also been developed to predict the performance of Buchwald-Hartwig cross-coupling reactions, aiding in the optimization of reaction conditions. princeton.edu

Reactant 1Reactant 2Catalyst SystemBaseSolventProductYield (%)Ref
Aryl BromideFluoroalkylamine[Pd(allyl)Cl]2 / AdBippyPhosKOPhNot SpecifiedFluorinated AnilineHigh nih.gov
Aryl ChlorideFluoroalkylamine[Pd(allyl)Cl]2 / AdBippyPhosKOPhNot SpecifiedFluorinated AnilineHigh nih.gov
2-FluoroanilineParaformaldehydeNoneKOHMethanolN-methyl-2-fluoroaniline>95 google.com
AnilineMethanol(DPEPhos)RuCl2PPh3Weak BaseMethanolN-methylaniline95-97 nih.gov
3,5-DifluorochlorobenzeneAmmoniaCopper compound/Metal-Solvent3,5-Difluoroaniline- google.com

Copper-Mediated Fluorination (Fluoro-deamination of Aminoarenes)

Copper-mediated fluoro-deamination offers a direct method to convert aminoarenes into fluoroarenes, analogous to the Sandmeyer reaction. acs.orgnih.gov This transformation is particularly significant for the introduction of fluorine atoms into aromatic rings. A general protocol for the copper(I)-mediated fluoro-deamination of anilines has been developed, affording fluorinated aromatic products from the corresponding anilines. acs.orgnih.gov

The reaction typically involves an aniline substrate, an alkyl nitrite (B80452), a copper(I) source, and a fluoride (B91410) source in a suitable solvent like acetonitrile (B52724) at elevated temperatures. acs.org A key challenge in such reactions is the potential for disproportionation of Cu(I) by the fluoride ion, which can impede the catalytic cycle. nih.gov However, by carefully controlling the reaction conditions, including the use of a phase transfer catalyst to manage the fluoride ion concentration, this side reaction can be minimized. acs.org The mechanism is thought to involve the formation of an aryl radical from the corresponding diazonium salt, which is then oxidized by a copper(II) species to an aryl cation that is subsequently trapped by the fluoride ion. nih.gov This method has been successfully applied to a diverse range of aromatic substrates. acs.org

Novel Synthetic Approaches and Derivatization

Reactions with Difluorocarbene to Form Amidines

A novel one-pot, three-component reaction has been developed for the synthesis of formamidines from the reaction of two anilines (or an aniline and an alkylamine) with in situ-generated difluorocarbene. nih.gov This method proposes the formation of a crucial formimidoyl fluoride intermediate (RN=CHF) from the reaction of a primary aniline with difluorocarbene. nih.gov A subsequent nucleophilic attack on this intermediate by a second amine leads to the formation of the formamidine (B1211174) product. nih.gov

This reaction provides an efficient route to both symmetrical and unsymmetrical amidines. When a single primary aniline is used, difluoromethylated homo-condensation products can also be generated. nih.gov The versatility of this method is further demonstrated by its application in the intramolecular synthesis of complex heterocyclic structures like benzimidazoquinazolines. nih.gov Difluorocarbene itself is a versatile intermediate in organic synthesis, typically used for the synthesis of gem-difluoromethyl compounds. cas.cn

Synthesis of Schiff Bases from Fluorinated Aniline Precursors

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. dergipark.org.trresearchgate.net Fluorinated anilines, including derivatives of 3,5-difluoroaniline, are valuable precursors for the synthesis of fluorinated Schiff bases. researchgate.net These reactions are typically carried out by refluxing the aniline and the carbonyl compound in a solvent such as ethanol (B145695), often with a catalytic amount of acid like glacial acetic acid. ripublication.com

The formation of the Schiff base is confirmed by the appearance of the characteristic azomethine (-CH=N-) group in spectroscopic analyses. dergipark.org.tr These fluorinated Schiff bases are of interest in coordination chemistry and can serve as ligands for the formation of metal complexes. researchgate.net The synthesis of Schiff bases from 3,5-dichloro salicylaldehyde (B1680747) and 4-bromoaniline (B143363) has been reported, showcasing the general methodology. acs.org

Reaction Optimization Strategies in Synthetic Chemistry

The efficiency and success of the synthetic methodologies described above are highly dependent on the careful optimization of reaction conditions.

For Buchwald-Hartwig aminations , key parameters to consider for optimization include the choice of palladium precursor, the phosphine ligand, the base, the solvent, and the reaction temperature. numberanalytics.comchemrxiv.orgnih.gov For instance, in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogs, a systematic screening of bases revealed that LiHMDS provided superior yields compared to Cs₂CO₃. nih.gov Furthermore, the steric and electronic properties of the phosphine ligand are critical, with the less bulky S-Phos being more effective for N-methylanilines than X-Phos. nih.gov Increasing the catalyst loading can also improve yields in challenging coupling reactions. nih.gov

In copper-mediated fluoro-deamination reactions , the source of copper, the fluoride source, the diazotization agent (alkyl nitrite), and the solvent are all crucial variables. acs.orgacs.org The optimization of over 200 reagent combinations led to a finalized protocol using a copper(I) source, a phase transfer catalyst for the fluoride ion, and an alkyl nitrite in acetonitrile at 120 °C. acs.org The use of a phase transfer catalyst is a key strategy to avoid the precipitation of copper(II) fluoride, which can hinder the reaction. acs.org

For Schiff base synthesis , the reaction can be optimized by choosing an appropriate solvent and catalyst. While conventional heating under reflux in ethanol with a catalytic amount of acetic acid is common ripublication.com, alternative methods like microwave irradiation have been shown to improve yields and reduce reaction times. ripublication.com

Table 3: Mentioned Compounds

Compound Name
This compound
XPhos
p-xylene
S-Phos
LiHMDS
Methanol
Pd₂(dba)₃
(±)-BINAP
NaOt-Bu
Toluene
Cs₂CO₃
Acetonitrile
gem-Difluorocyclopropanes
Fluoroallylic amines
Pyrido[2,3-d]pyrimidines
Formamidines
Difluorocarbene
Benzimidazoquinazolines
Schiff bases
3,5-dichloro salicylaldehyde
4-bromoaniline
Ethanol

Catalyst Loading and Ligand Effects

The success of modern cross-coupling reactions, which are fundamental to the synthesis of substituted anilines, hinges on the catalyst system. Palladium-based catalysts are extensively used, often in combination with specialized phosphine ligands that stabilize the metal center and facilitate the catalytic cycle. sigmaaldrich.comnumberanalytics.com

The choice of ligand is crucial and can dramatically influence reaction scope and efficiency. Biaryl monophosphine ligands such as BrettPhos, S-Phos, and GPhos are frequently employed in Buchwald-Hartwig aminations due to their effectiveness in coupling a wide range of substrates. sigmaaldrich.comnih.gov For instance, BrettPhos has demonstrated excellent selectivity in the arylation of primary amines. sigmaaldrich.com The steric and electronic properties of the ligand are key determinants of catalyst performance. acs.org In one specific synthesis of a pyrido[2,3-d]pyrimidine analog, the reaction of a difluoro-N-methylaniline precursor utilized Pd2(dba)3 with an S-Phos ligand.

Catalyst loading, typically expressed in mole percent (mol %), is another critical parameter. While loadings can range from 0.1 to 10 mol %, the goal is often to minimize the amount of the expensive and potentially toxic metal catalyst. sigmaaldrich.comyorku.ca Modern palladium precatalysts, such as BrettPhos Pd G3, are designed for efficient and rapid generation of the active LPd(0) species, which can lead to successful reactions even at low catalyst loadings. sigmaaldrich.com Other metals, such as copper and ruthenium, have also been explored for N-alkylation and amination reactions, each requiring specific ligand systems for optimal activity. organic-chemistry.orgnih.govgoogle.com

Table 1: Examples of Catalyst Systems in Syntheses Relevant to N-Aryl Amines


Catalyst SourceLigandTypical Loading (mol %)Reaction TypeReference
Pd2(dba)3S-Phos10Palladium-catalyzed Coupling nih.gov
BrettPhos Pd G3BrettPhos10Buchwald-Hartwig Amination yorku.ca
[Pd(cinnamyl)Cl]2L6 (a dialkylbiaryl monophosphine)Not specifiedBuchwald-Hartwig Amination frontiersin.org
Cu(OTf)22,2′-bipyridine (bpy)5.0Three-Component Carboamination
Ruthenium ComplexAmino Amide LigandNot specifiedN-Alkylation with Alcohols chemimpex.com

Solvent and Temperature Influence on Reaction Outcomes

The reaction medium and temperature are pivotal in directing the course of chemical transformations, influencing reaction rates, yields, and even selectivity. mdpi.com In the synthesis of fluorinated anilines, a range of solvents and thermal conditions are employed, tailored to the specific reaction mechanism.

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and dioxane are commonly used in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comacs.org The solvent's ability to dissolve reactants and intermediates, as well as its own polarity, can significantly affect the reaction's progress. numberanalytics.commdpi.com For example, N-methylaniline is generally soluble in organic solvents but has limited solubility in water, which influences the choice of the reaction medium. solubilityofthings.com The selection of an appropriate solvent can be critical for achieving high regioselectivity in some reactions. organic-chemistry.org

Temperature is a key variable for controlling reaction kinetics. Buchwald-Hartwig aminations are often conducted at elevated temperatures, typically between 80°C and 110°C, to ensure a reasonable reaction rate. sigmaaldrich.comwuxiapptec.com However, the development of highly active catalyst systems has, in some cases, allowed for reactions to be performed at milder temperatures, from room temperature up to 65-80°C. sigmaaldrich.com Lowering the reaction temperature can be advantageous for improving the stability of sensitive functional groups. Conversely, less reactive substrates or weaker bases might necessitate higher temperatures to drive the reaction to completion. wuxiapptec.com The thermal stability of the product itself is also a consideration, as excessively high temperatures can lead to degradation. google.com

Table 2: Influence of Solvent and Temperature on Relevant Amination Reactions


ReactionSolventTemperature (°C)Key ObservationReference
Buchwald-Hartwig AminationDioxane100Standard conditions for many couplings. yorku.ca
Buchwald-Hartwig AminationTHF65 - 80Effective for substrates with protic functional groups. yorku.ca
Pyrido[2,3-d]pyrimidine SynthesisMethanol60 - 80Used for coupling with a difluoro-N-methylaniline precursor. nih.gov
Pyrazole (B372694) SynthesisN,N-dimethylacetamide (DMAc)Room TempAprotic solvent with a strong dipole moment improved regioselectivity.
HydroaminoalkylationToluene160High temperature used for Ta-catalyzed reaction with N-methyl-p-toluidine.

Regioselectivity and Yield Enhancement Considerations

Achieving high regioselectivity and maximizing product yield are central challenges in organic synthesis. In the context of this compound and its derivatives, regioselectivity often pertains to controlling the position of substitution on the aromatic ring or preventing multiple alkylations on the nitrogen atom. acs.orgresearchgate.net

The two fluorine atoms at the 3 and 5 positions of the aniline ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution. chemimpex.com This electronic influence is a key factor in directing the regioselectivity of reactions involving the aromatic core. acs.org In reactions forming substituted heterocycles, the choice of solvent has been shown to be a powerful tool for controlling isomer formation; aprotic solvents with strong dipole moments can significantly enhance regioselectivity. organic-chemistry.org

Several strategies can be employed to enhance reaction yields. The optimization of catalyst, ligand, base, solvent, and temperature is the most direct approach. numberanalytics.com The use of advanced precatalysts that ensure the efficient formation of the active catalytic species is one method to improve reaction efficiency. sigmaaldrich.com In some cases, microwave irradiation has been used to accelerate reactions and increase yields. numberanalytics.comchemrxiv.org For multi-step syntheses, the order of reactions can be critical. For example, in the synthesis of 3,5-difluoroaniline from a chlorinated nitroaromatic precursor, a stepwise reduction pathway—first reducing the nitro group at a lower temperature and then adding a base to eliminate chlorine at a higher temperature—resulted in better catalyst efficiency and yield. google.com

Table 3: Factors Influencing Regioselectivity and Yield


FactorInfluenceExample/ContextReference
Solvent ChoiceRegioselectivityAprotic solvents with strong dipole moments (e.g., DMAc) improved regioselectivity in pyrazole synthesis.
Substituent EffectsRegioselectivityElectron-withdrawing fluorine atoms in aryne reactions direct the position of nucleophilic attack.
Catalyst SystemYield EnhancementUse of efficient precatalysts (e.g., Pd G3) ensures rapid generation of the active catalyst. yorku.ca
Reaction ProtocolYield EnhancementA gradual, two-temperature reduction process improved efficiency in 3,5-difluoroaniline synthesis. acs.org
Energy SourceYield EnhancementMicrowave irradiation can accelerate reaction rates and improve yields in some coupling reactions.[10, 25]

Atom Economy Principles in Fluorinated Aniline Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with atom economy being a central concept. royalsocietypublishing.org Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product, thus highlighting the generation of waste. acs.org

In the synthesis of fluorinated anilines, applying these principles means designing routes that are not only high-yielding but also inherently efficient at the molecular level. The use of catalytic rather than stoichiometric reagents is a cornerstone of this approach, as catalysts can be used in small amounts and often recycled, minimizing waste. royalsocietypublishing.orgacs.org

Methodologies such as the "borrowing hydrogen" technique for the N-alkylation of amines with alcohols exemplify high atom economy, as the only byproduct is water. organic-chemistry.org Similarly, the development of stable and modifiable reagents, like sulfonyl fluorides, has been noted for improving the atom economy of sulfonylation reactions. nih.govfrontiersin.org Conversely, traditional methods that utilize reagents with large leaving groups, such as in certain sulfonamide-based reactions, are considered to have poor atom economy. frontiersin.org The pursuit of mechanochemical synthesis, which reduces or entirely avoids the use of solvents, represents another significant step towards greener processes for preparing fluorinated compounds. windows.netmdpi.com The development of versatile, efficient, and atom-economic routes is a primary goal in the modern synthesis of valuable molecules like fluorinated anilines. nih.gov

Mechanistic Pathways of N-Alkylation and C-N Bond Formation

The formation of the N-methyl group in this compound and further C-N bond-forming reactions are pivotal in the synthesis of more complex molecules. The mechanisms of these reactions can vary significantly depending on the reactants and conditions.

N-alkylation of anilines can proceed through several pathways. Direct alkylation of 3,5-difluoroaniline with an alkylating agent is a common method. Another significant pathway for C-N bond formation is through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. rsc.org The general mechanism for such cross-coupling reactions involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. rsc.orgwhiterose.ac.uk

In some instances, the formation of C-N bonds can occur via a photoinduced mechanism. For example, the difluoroalkylation of anilines can be achieved using a photocatalyst like Eosin Y. nih.govacs.org This process involves a single electron transfer (SET) from the excited photocatalyst to a fluorinated radical precursor, generating a radical species. nih.govacs.org The oxidized photocatalyst is then regenerated by an SET event with the aniline, forming a radical cation. nih.govacs.org These two radical species then combine, and subsequent rearomatization yields the functionalized aniline. nih.govacs.org It has also been proposed that an electron donor-acceptor (EDA) complex can form between the aniline and the fluoroalkylating agent, which can be activated by light to initiate the reaction. nih.govacs.org

Additionally, metal-free approaches for C-N bond formation exist. These can be promoted by strong bases or acids. osti.gov For example, base-promoted reactions can generate highly reactive amine anions that can then participate in nucleophilic substitution. osti.gov

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluorinated Anilines

The presence of two fluorine atoms significantly activates the aromatic ring of 3,5-difluoroaniline towards nucleophilic aromatic substitution (SNAr). Fluorine's strong inductive electron-withdrawing effect makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. core.ac.uk The SNAr mechanism is a two-step addition-elimination process. core.ac.ukuomustansiriyah.edu.iq

The initial step in an SNAr reaction is the nucleophilic attack on the aromatic ring, which breaks the aromaticity and forms a resonance-stabilized carbanion known as a Meisenheimer complex. core.ac.ukuomustansiriyah.edu.iqwikipedia.org This intermediate is a key feature of the SNAr pathway. mdpi.comnih.gov When the nucleophile is an amine, a zwitterionic intermediate can be formed. wikipedia.orgunilag.edu.ng The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex is delocalized across the ring and is particularly stabilized by electron-withdrawing groups, such as the fluorine atoms in 3,5-difluoroaniline. core.ac.ukyoutube.com In some cases, these intermediates can be stable enough to be isolated and characterized. uomustansiriyah.edu.iqmdpi.com

Both steric and electronic factors play a significant role in determining the rates of SNAr reactions.

Electronic Effects: The strong electron-withdrawing inductive effect of the fluorine atoms in 3,5-difluoroaniline makes the aromatic ring electron-poor, thereby activating it for nucleophilic attack. core.ac.uk This effect is a primary reason why fluorinated arenes are more reactive in SNAr reactions compared to their non-fluorinated counterparts. core.ac.uk Substituents on the aniline ring can also exert electronic effects; electron-donating groups can decrease the reaction rate by making the ring less electrophilic, while electron-withdrawing groups can enhance it.

Steric Effects: The size of the nucleophile and any substituents on the aromatic ring can influence the reaction rate. Bulky nucleophiles may face steric hindrance when approaching the reaction center, which can slow down the rate of attack. numberanalytics.comcapes.gov.br Similarly, bulky substituents on the aniline ring can hinder the approach of the nucleophile. numberanalytics.com In the case of N-methylaniline reacting with phenyl 2,4,6-trinitrophenyl ethers, the reaction is significantly slower compared to aniline, a phenomenon attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. capes.gov.brrsc.org

The following table summarizes the influence of these effects:

EffectInfluence on SNAr Reaction RateRationale
Electronic
Electron-withdrawing groups on the aromatic ringIncreaseMake the ring more electrophilic and stabilize the Meisenheimer complex. core.ac.uk
Electron-donating groups on the aromatic ringDecreaseMake the ring less electrophilic.
Steric
Bulky nucleophilesDecreaseHinder the approach to the aromatic ring. numberanalytics.com
Bulky substituents on the aromatic ringDecreaseHinder the approach of the nucleophile. numberanalytics.comcapes.gov.br

Base catalysis is a common feature in SNAr reactions involving amine nucleophiles. osti.govunilag.edu.ng The base can play a role in deprotonating the zwitterionic intermediate, which is often the rate-limiting step. unilag.edu.ng This deprotonation facilitates the subsequent fast elimination of the leaving group and the restoration of aromaticity. unilag.edu.ng The use of a superbase like t-Bu-P4 has been shown to be highly effective in catalyzing concerted SNAr reactions of aryl fluorides, activating both the aryl fluoride and the anionic nucleophile. acs.org

Kinetic Investigations and Rate-Determining Steps

Kinetic studies are essential for elucidating the detailed mechanisms of these reactions. The rate-determining step can vary depending on the specific reaction and conditions.

In palladium-catalyzed cross-coupling reactions, such as the Stille reaction, the kinetics can exhibit different dependencies on the reactant concentrations. For example, in the coupling of organostannanes with iodobenzene, the reaction can be first-order in the stannane (B1208499) and zeroth-order in iodobenzene. psu.edu This suggests that the rate-determining step involves the organostannane and not the aryl halide. psu.edu

The table below provides a hypothetical example of how reaction orders might be determined in a kinetic study:

ReactantConcentration (M)Initial Rate (M/s)Reaction Order
3,5-Difluoroaniline0.11.0 x 10-41
0.22.0 x 10-4
Coupling Partner0.11.0 x 10-40
0.21.0 x 10-4

Reductive Elimination Pathways in Catalytic Cycles

Reductive elimination is a crucial step in many catalytic cycles where a new bond is formed and the metal center is reduced in its oxidation state. umb.edulibretexts.org This process is the microscopic reverse of oxidative addition and typically requires the two ligands to be eliminated to be in a cis-position relative to each other on the metal center. libretexts.org In the context of forming C-N bonds, this step often follows the oxidative addition of a halide or other electrophile and the coordination of an amine. nih.govacs.org

Catalytic cycles involving the formation of a C-N bond with an aniline derivative often proceed through several key stages. nih.gov These can include:

Oxidative Addition: The catalyst, often a low-valent transition metal like Palladium(0) or Nickel(0), undergoes oxidative addition with an aryl halide. acs.orgmdpi.com

Ligand Substitution/Coordination: The aniline derivative, such as this compound, coordinates to the metal center.

Deprotonation: A base removes the proton from the coordinated amine to form a metal-amido complex. acs.org

Reductive Elimination: The final C-N bond is formed through reductive elimination, releasing the arylated amine product and regenerating the active catalyst. umb.edulibretexts.org

The thermodynamics of reductive elimination must be favorable for the reaction to proceed. libretexts.org Factors such as the nature of the ligands and the metal center play a significant role. libretexts.org For instance, electron-rich ligands and electron-poor metal centers tend to accelerate the rate of reductive elimination. libretexts.org Steric bulk on ancillary ligands can also promote this step by relieving steric strain in the transition state. libretexts.org

In some catalytic systems, particularly with palladium, the cycle may involve a Pd(II)/Pd(IV) couple. Following the initial C-H activation to form a palladacycle, oxidation of the Pd(II) center to Pd(IV) facilitates the C-N bond-forming reductive elimination. acs.org The nature of the C-N versus C-O bond reductive elimination is not fully understood but is thought to be influenced by factors like torsional strain within the metal complex. acs.org

The formation of C-N bonds can also be achieved through other catalytic pathways. For example, in copper-catalyzed hydroamination reactions, the alkene inserts into a Cu-H species, followed by oxidative addition of a hydroxylamine (B1172632) derivative to form a Cu(III) intermediate. The desired amine product is then formed via reductive elimination. acs.org Similarly, rhodium-catalyzed C-H activation can lead to the formation of a rhodacycle, which after migratory insertion of an alkene, can undergo reductive elimination to form the C-N bond. rsc.org

Advanced Spectroscopic and Spectrochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3,5-Difluoro-N-methylaniline, offering unambiguous information about the proton, carbon, and fluorine environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the N-methyl group and the protons on the aromatic ring of this compound. The N-methyl protons typically appear as a singlet or a doublet in the ¹H NMR spectrum. For instance, in a derivative, the N-methyl protons were observed as a doublet at approximately δ 2.86–2.87 ppm. nih.gov Another study on a related compound, 2,5-difluoro-N-methylaniline, reported the N-methyl chemical shift at around δ 3.2 ppm.

The aromatic protons of this compound give rise to characteristic signals in the downfield region of the spectrum. The symmetrical substitution pattern of the molecule simplifies the aromatic region. The proton at the C2 and C6 positions and the proton at the C4 position will have distinct chemical shifts and coupling patterns due to the influence of the fluorine and N-methylamino groups.

Interactive Data Table: ¹H NMR Data for this compound and Related Compounds

CompoundSolventN-Methyl Protons (δ, ppm)Aromatic Protons (δ, ppm)
2,5-difluoro-N-methylaniline (31v)CDCl₃2.86–2.87 (d) nih.govNot specified
2,5-difluoro-N-methylanilineNot specified~3.2 Not specified
3-chloro-N-methylanilineCDCl₃2.84 (s) rsc.org7.12 (t), 6.70 (dt), 6.65–6.55 (m), 6.50 (dd) rsc.org
3-bromo-N-methylanilineCDCl₃2.83 (s) rsc.org7.07 (t), 6.87 (d), 6.77 (t), 6.55 (dd) rsc.org

Note: 'd' denotes a doublet, 't' a triplet, 'dt' a doublet of triplets, 'm' a multiplet, and 's' a singlet. The data for chloro- and bromo- derivatives are provided for comparative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their electronic environment. The carbons directly bonded to fluorine atoms exhibit characteristic splitting patterns due to carbon-fluorine coupling. The signals for the aromatic carbons are typically found in the range of 100-170 ppm. weebly.comlibretexts.orgoregonstate.edu The N-methyl carbon resonates at a much higher field, typically around 30-40 ppm. rsc.org The electronegativity of the fluorine atoms causes a downfield shift for the carbons they are attached to. weebly.com

Interactive Data Table: Representative ¹³C NMR Data for Substituted N-Methylanilines

CompoundSolventN-Methyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
3-chloro-N-methylanilineCDCl₃30.41 rsc.org150.33, 134.90, 130.02, 116.86, 111.76, 110.73 rsc.org
3-bromo-N-methylanilineCDCl₃30.42 rsc.org150.50, 130.36, 123.20, 119.74, 114.67, 111.16 rsc.org

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides a wide chemical shift range, which minimizes the likelihood of signal overlap. nih.govicpms.cz In this compound, the two fluorine atoms are chemically equivalent, and thus they are expected to show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. For instance, in a related compound, 3,5-difluorobenzoate, degradation studies using ¹⁹F NMR have been conducted. nih.gov

NMR spectroscopy is a versatile tool that extends beyond simple characterization. It is widely used for real-time reaction monitoring, allowing chemists to track the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. nih.govmagritek.comd-nb.inforesearchgate.net This is particularly useful in optimizing reaction conditions for the synthesis of this compound and its derivatives.

Furthermore, NMR is a powerful technique for assessing the purity of a sample. nih.gov The presence of impurity signals in the NMR spectrum can be used to quantify the level of contamination. The integration of the signals corresponding to the compound and the impurities allows for a direct determination of purity.

In structural elucidation, NMR is indispensable. By combining information from ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR techniques like COSY and HSQC, the complete chemical structure of this compound and its derivatives can be unambiguously determined.

Mass Spectrometry (MS) Techniques

Mass spectrometry is another critical analytical tool for the characterization of this compound, providing information about its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. For example, a derivative of 2,5-difluoro-N-methylaniline hydrochloride was confirmed to have a molecular weight corresponding to the [M+H]⁺ ion at m/z 176.05 for the molecular formula C₇H₈F₂N. This level of accuracy is crucial for confirming the identity of a newly synthesized compound.

Interactive Data Table: HRMS Data for a Related Compound

CompoundIonCalculated m/zFound m/zMolecular Formula
2,5-difluoro-N-methylaniline hydrochloride derivative[M+H]⁺176.05176.05C₇H₈F₂N

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal technique for assessing the purity of this compound and confirming its identity. In a typical GC-MS analysis, the sample is volatilized and separated based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For aniline (B41778) derivatives, including N-methylated and halogenated compounds, GC-MS is effective in identifying and quantifying impurities. researchgate.net The purity of commercially available this compound is often reported to be around 97.0%. chemsrc.com The technique's high sensitivity allows for the detection of trace-level byproducts from the synthesis process, such as isomers or residual starting materials. researchgate.net The selection of an appropriate capillary column, such as a DB-IMS, is crucial for achieving optimal separation of aniline compounds. researchgate.net The mass spectrum of this compound would be characterized by a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of methyl groups or fluorine atoms.

Table 1: GC-MS Parameters for Aniline Compound Analysis

ParameterValue/Condition
Column Type DB-IMS Capillary Column
Column Dimensions 30 m x 0.25 mm x 0.25 µm
Injection Mode Splitless
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM)
Detection Limit 1.0 mg/L

This table presents typical parameters used for the GC-MS analysis of methyl aniline compounds, which can be adapted for this compound. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Insights

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for studying reaction mechanisms involving thermally labile or non-volatile compounds. In the context of reactions involving aniline derivatives, ESI-MS can be used to detect and characterize reaction intermediates, thus providing a deeper understanding of the reaction pathway. lookchem.comacs.org

For instance, in the synthesis of complex molecules where this compound might be a precursor, ESI-MS can help identify key intermediates formed during the reaction. nih.govmdpi.com The technique is capable of detecting protonated molecules [M+H]⁺, which allows for the determination of the molecular weights of transient species in the reaction mixture. nih.govmdpi.com This information is instrumental in corroborating proposed reaction mechanisms. Mechanistic studies aided by ESI-MS have been successfully applied to understand the redox cycles of catalysts and the formation of intermediates in various organic transformations. lookchem.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The FT-IR spectrum of this compound will exhibit distinct absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational modes include the N-H stretching of the secondary amine, C-N stretching, C-H stretching of the methyl group and the aromatic ring, and the C-F stretching of the fluorine-substituted benzene (B151609) ring. libretexts.orgmdpi.comresearchgate.net The presence of the N-H group is typically indicated by a sharp absorption band in the range of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are generally observed around 3030 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. libretexts.org The C-N stretching vibration for aromatic amines is found in the 1416 cm⁻¹ region. mdpi.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks that is unique to the molecule as a whole and can be used for definitive identification. specac.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500 (sharp)
Aromatic C-HStretch~3030
Aliphatic C-H (methyl)Stretch2850 - 2960
C=C (aromatic)Stretch1450 - 1600
C-N (aromatic amine)Stretch~1416
C-FStretch1000 - 1400

This table is a compilation of expected FT-IR absorption ranges for the functional groups present in this compound based on general spectroscopic data. libretexts.orgmdpi.com

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. s-a-s.org It is particularly sensitive to non-polar bonds and symmetric vibrations. s-a-s.orgupenn.edu For a molecule to be Raman active, a change in polarizability must occur during the vibration. upenn.edu

In the case of this compound, Raman spectroscopy can provide information about the vibrations of the benzene ring and the C-F bonds. The symmetric vibrations of the substituted benzene ring are often more prominent in the Raman spectrum than in the FT-IR spectrum. The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. libretexts.org The analysis of both spectra can help in confirming the molecular structure and symmetry. libretexts.org

A deeper understanding of the vibrational spectra can be achieved through Potential Energy Distribution (PED) analysis. researchgate.netnih.gov PED analysis is a computational method, often performed using Density Functional Theory (DFT), that quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.netjetir.orgmahendrapublications.com

For this compound, PED analysis would allow for the unambiguous assignment of the observed experimental FT-IR and Raman bands to specific molecular motions. researchgate.net This is especially useful in complex regions of the spectrum where multiple vibrational modes may overlap. nih.gov The calculations can help to distinguish between, for example, C-F stretching modes and ring deformation modes that may occur in the same spectral region. Theoretical calculations using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for this purpose. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. uobabylon.edu.iq The absorption of this energy promotes electrons from a lower energy orbital to a higher energy orbital. pharmatutor.org

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions associated with the aromatic ring and the non-bonding electrons of the nitrogen atom. pharmatutor.orguzh.ch The benzene ring itself is a chromophore, and the presence of the amino and fluoro substituents will influence the wavelength of maximum absorption (λmax). The amino group acts as an auxochrome, which can shift the absorption bands to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq The electronic transitions in aromatic compounds can be sensitive to the solvent polarity, which can also cause shifts in the absorption maxima. pharmatutor.org The study of these electronic transitions provides insights into the electronic structure and conjugation within the molecule. ethz.chmasterorganicchemistry.com

Table 3: Common Electronic Transitions in Organic Molecules

TransitionDescriptionTypical Wavelength Range (nm)
σ → σExcitation of an electron in a sigma bonding orbital to a sigma anti-bonding orbital.< 200
n → σExcitation of a non-bonding electron to a sigma anti-bonding orbital.150 - 250
π → πExcitation of an electron in a pi bonding orbital to a pi anti-bonding orbital.200 - 700
n → πExcitation of a non-bonding electron to a pi anti-bonding orbital.200 - 700

This table outlines the general types of electronic transitions observed in UV-Vis spectroscopy. uobabylon.edu.iqpharmatutor.orguzh.ch

Advanced Purity and Conformational Analysis Methods

Advanced analytical methods are indispensable for the detailed characterization of this compound, offering insights into its thermal behavior, purity profile, and separation characteristics.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of materials, including phase transitions. filab.frresearchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify events such as melting, crystallization, and glass transitions. filab.frtorontech.com For this compound, DSC analysis is crucial for determining its melting point and heat of fusion, which are key indicators of purity. researchgate.net The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.

DSC thermograms provide quantitative and qualitative data on endothermic and exothermic processes. researchgate.net The melting of this compound would appear as a sharp endothermic peak on the DSC curve, where the area under the peak corresponds to the enthalpy of fusion. torontech.com Cross-validation of melting point data with DSC can help resolve discrepancies in reported values and confirm phase transitions. The technique can also be employed to study the impact of its fluorine substituents on the thermal stability of the aniline derivative.

Table 1: Illustrative DSC Data for a Hypothetical Analysis of this compound

ParameterValueUnit
Onset Melting Temperature35.8°C
Peak Melting Temperature37.2°C
Enthalpy of Fusion (ΔH)25.4J/g

Note: This data is illustrative and intended to represent typical DSC output for a pure compound.

Thin-Layer Chromatography (TLC) for Purity Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used for the qualitative monitoring of reaction progress and for assessing compound purity. du.ac.inijrti.org It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel or alumina (B75360) coated plate) and a liquid mobile phase. umich.edufujifilm.com

For this compound, TLC is an effective tool to quickly check for the presence of starting materials or byproducts during its synthesis. ijrti.org A small spot of the reaction mixture is applied to the TLC plate, which is then developed in a suitable solvent system. umich.edu The separation of components is visualized as distinct spots on the plate, often under UV light. fujifilm.comlibretexts.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. libretexts.org The presence of multiple spots indicates an impure sample. du.ac.in

The selection of the mobile phase is critical for achieving good separation. du.ac.in For an aniline derivative like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is often used. The polarity of the solvent system is adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7, for the desired compound.

Table 2: Example TLC System for this compound Analysis

ParameterDescription
Stationary PhaseSilica gel 60 F254
Mobile PhaseHexane:Ethyl Acetate (4:1 v/v)
VisualizationUV light (254 nm)
Expected Rf of this compound~0.45
Expected Rf of a more polar impurity< 0.45
Expected Rf of a less polar impurity> 0.45

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the separation, identification, and quantification of components in a mixture. orientjchem.orgusp.org These methods offer high resolution and sensitivity, making them ideal for determining the purity of this compound with great accuracy. ijsrtjournal.comaustinpublishinggroup.com

Both HPLC and UPLC operate on the principle of passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. sepscience.comnemi.gov The separation is based on the differential interactions of the analytes with the stationary and mobile phases. Reversed-phase chromatography, with a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common mode for analyzing aniline derivatives. sielc.comcetjournal.it

UPLC is an advancement of HPLC that utilizes smaller particle sizes (typically less than 2 µm) in the column, resulting in significantly faster analysis times, improved resolution, and enhanced sensitivity. ijsrtjournal.comaustinpublishinggroup.comtsijournals.com The higher pressures required for UPLC necessitate specialized instrumentation. austinpublishinggroup.com

A typical HPLC or UPLC method for this compound would involve injecting a solution of the compound onto a C18 column and eluting with a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. sielc.comwaters.com The eluting compounds are detected by a UV detector, and the resulting chromatogram shows peaks corresponding to each component. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Table 3: Illustrative HPLC/UPLC Method Parameters for this compound Purity Analysis

ParameterHPLC ConditionUPLC Condition
Column C18, 5 µm, 4.6 x 150 mmC18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 15 min5% to 95% B in 3 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 30 °C40 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL2 µL

Based on a comprehensive search of available scientific literature, detailed computational and quantum mechanical investigation data specifically for the compound This compound is not publicly available.

While computational studies, including Density Functional Theory (DFT) and Ab Initio calculations, have been conducted on analogous compounds such as other fluorinated anilines and aniline derivatives, the specific optimized geometry, frontier molecular orbital energies, molecular electrostatic potential maps, dipole moment, hyperpolarizability, and Mulliken atomic charges for this compound have not been published in the searched resources.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based data for each specified subsection. The creation of such an article would require performing original computational chemistry research on this specific molecule.

Computational Chemistry and Quantum Mechanical Investigations

Conformational Analysis and Intramolecular Dynamics

The conformation and internal movements of N-methylaniline and its derivatives are governed by a delicate balance of electronic and steric effects. Computational studies provide significant insight into these dynamics, particularly the barriers to rotation around the C-N bond and the inversion at the nitrogen atom.

The rotation around the C(sp²)−N bond in N-methylanilines is a key conformational process. The barrier to this rotation is influenced by the degree of conjugation between the nitrogen lone pair and the aromatic π-system, as well as by steric interactions with substituents on the ring.

STO-3G molecular orbital calculations have been employed to investigate these barriers in N-methylaniline and its halogenated derivatives. For the parent N-methylaniline, the calculated rotational barrier is 19.1 ± 0.9 kJ/mol. cdnsciencepub.com Substitution with fluorine atoms significantly alters this barrier. In the case of the closely related isomer, 2,6-difluoro-N-methylaniline, the calculated barrier increases to 22.2 ± 0.8 kJ/mol. cdnsciencepub.com This increase is attributed to a combination of factors, including steric hindrance and electronic effects from the ortho-fluorine atoms. For 3,5-difluoro-N-methylaniline, while specific calculations are not as readily available in the cited literature, the electronic withdrawal by the fluorine atoms is expected to influence the C-N bond character and thus the rotational barrier, though with less steric hindrance than in the 2,6-isomer.

Nitrogen inversion, the process by which the nitrogen atom and its substituents pass through a planar transition state, is another critical dynamic feature. For N-methylaniline, the inversion barrier has been determined to be very low, at approximately 2 kJ/mol. researchgate.net Computational studies on N-methylaniline derivatives suggest that electronegative substituents can impact this barrier. For instance, the presence of an N-methyl group, considered an electropositive substituent, is suggested in some studies to disperse electron density around the amine nitrogen, potentially reducing the inversion barrier and promoting a more planar amine configuration in the ground state. innovareacademics.in Conversely, it is presumed that the inversion barrier in fluorinated derivatives like 2,6-difluoro-N-methylaniline would be larger than in the parent N-methylaniline. cdnsciencepub.com

Table 1: Calculated Rotational Barriers for N-methylaniline and a Difluoro-Derivative This table presents data for the related 2,6-difluoro isomer to illustrate the impact of fluorine substitution.

Compound Calculation Method Calculated Rotational Barrier (kJ/mol) Source
N-methylaniline STO-3G MO 19.1 ± 0.9 cdnsciencepub.com
2,6-Difluoro-N-methylaniline STO-3G MO 22.2 ± 0.8 cdnsciencepub.com

Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of flexible molecules. ustc.edu.cn In aniline (B41778) derivatives, this can involve interactions between the amine proton and a substituent on the ring, or even weaker C-H···X interactions.

In the context of this compound, potential intramolecular hydrogen bonds could include an N-H···F or a C-H···F interaction. While these are generally weak, computational studies on related molecules have demonstrated their importance. For example, studies on N-borylated anilines have shown that intramolecular C−H···O hydrogen bonds can dictate the orientation of the substituent and create steric shielding, which in turn directs the regioselectivity of further chemical reactions. msu.edu Quantum Theory of Atoms in Molecules (QTAIM) analysis confirms these interactions by identifying bond critical points between the involved atoms. msu.edu

Furthermore, the hydrogen-donating capability of the N-H group in N-methylaniline is evident from studies of its intermolecular interactions. Dielectric and computational analyses of binary mixtures of N-methylaniline and methyl benzoate (B1203000) confirm the formation of a hydrogen-bonded complex, with AM1 semi-empirical calculations and Self-Consistent Reaction Field (SCRF) calculations used to explore the geometry and stability of various conformers. tandfonline.comtandfonline.com These studies underscore the ability of the N-methylaniline scaffold to participate in hydrogen bonding, a key interaction in molecular recognition.

Molecular Modeling and Docking Studies

The 3,5-difluoroaniline (B1215098) moiety is a valuable scaffold in medicinal chemistry. Molecular modeling and docking studies are crucial computational tools used to predict how derivatives of this compound interact with biological targets, thereby guiding the design of more potent and selective therapeutic agents.

Computational methods are frequently used to predict the binding affinity of small molecules to protein targets. For complex derivatives containing the 3,5-difluorophenyl structure, binding affinities have been experimentally determined and serve as benchmarks for these predictive models.

One such derivative, N-(3,5-difluoro-4-((6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinolin-6-yl)phenyl)-1-(3-fluoropropyl)azetidin-3-amine, has been evaluated against multiple biological targets. Its binding affinity, expressed as the half-maximal inhibitory concentration (IC50), demonstrates potent activity. These experimental values are critical for validating the accuracy of docking scores and free energy calculations from computational models.

Table 2: Binding Affinity of a 3,5-Difluorophenyl Derivative

Target Ligand Affinity Data (IC50) Assay Description Source
Estrogen Receptor (Human) BDBM300933 2 nM Receptor/fluorophore complex displacement assay. ucsd.edu
Estrogen Receptor (Human) BDBM300933 0.0550 nM Cell-based immunofluorescence assay to assess ER down-regulation. ucsd.edu
hERG (Potassium voltage-gated channel subfamily H member 2) BDBM300933 2 nM Assay for potential cardiac arrhythmia induction. ucsd.edu

Molecular docking simulations provide detailed, three-dimensional models of how a ligand fits into the active site of a receptor. These models are essential for understanding the specific molecular interactions that drive binding and biological activity.

In studies of pyrido[2,3-d]pyrimidine (B1209978) analogs designed as dihydrofolate reductase (DHFR) inhibitors, derivatives of substituted N-methylanilines were synthesized and docked into the enzyme's active site. nih.gov For example, docking studies with Pneumocystis carinii DHFR (pcDHFR) revealed that the N-methyl group of the ligand could form hydrophobic contacts with key residues such as Ile123 and Ile65. nih.gov The simulations also suggested that substitutions on the aniline ring could modulate interactions with other residues, such as Phe69, potentially affording selectivity over the human form of the enzyme. nih.gov

Similarly, in the development of dual c-Met/Pim-1 kinase inhibitors, docking studies of triazolo[4,3-b]pyridazine derivatives showed key interactions within the c-Met active site (PDB: 3CCN). rsc.org The reference ligand established a hydrogen bond with Met1160 and a stacking interaction with Tyr1230. The binding free energies of newly designed analogs were then calculated to predict their potential efficacy. rsc.org These elucidations of ligand-receptor interactions are fundamental to rational drug design.

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. Computational modeling is instrumental in deriving and explaining these relationships at a molecular level.

For a series of pyrido[2,3-d]pyrimidine-based antifolates, it was observed that analogs with electron-rich substituents on the phenyl ring, such as dimethoxy or trimethoxy groups, were generally more selective inhibitors of pathogen DHFR over the human enzyme. nih.gov Molecular modeling helped rationalize this by showing how these groups could optimize interactions within the pathogen enzyme's active site. nih.gov

In a different study targeting the EWS-FLI1 protein interaction in Ewing's Sarcoma, SAR analysis revealed that electron-donating groups at the para-position of a phenyl ring were most favorable for inhibitory activity. acs.org Computational analysis, combined with experimental results, helped to build a robust model correlating structure with growth inhibition.

Furthermore, in the development of CFTR potentiators, SAR exploration showed that introducing a methyl group to the tetrahydropyridine (B1245486) ring of a tetrahydro-γ-carboline scaffold resulted in a significant boost in potency, with EC50 values dropping into the low nanomolar range. nih.gov These computational and experimental SAR studies are vital for optimizing lead compounds into viable drug candidates.

Applications As Advanced Synthetic Intermediates

Utility in Agrochemical and Specialty Chemical Production

Synthesis of Fluorinated Aromatic Compounds for Advanced Materials (e.g., polymers, coatings, liquid crystals)

3,5-Difluoro-N-methylaniline serves as a critical building block in the synthesis of complex fluorinated aromatic compounds destined for advanced material applications. The strategic placement of two fluorine atoms on the aniline (B41778) ring at the 3- and 5-positions imparts unique electronic properties and enhanced stability to the molecule. These characteristics are highly desirable in the development of high-performance polymers, specialized coatings, and liquid crystals.

In the realm of coatings, fluorinated compounds are prized for creating surfaces with low energy, leading to non-stick and easy-to-clean characteristics. This compound can be chemically modified and incorporated into coating formulations to achieve these effects. Similarly, in the field of liquid crystals, the strong polarity of the carbon-fluorine bond and the specific geometry of the 3,5-difluoro substitution pattern can influence the mesophase behavior and electro-optical properties of the final liquid crystal materials. The compound acts as a precursor, enabling the design of molecules with the precise electronic and steric profiles required for advanced display technologies.

Development in Radiopharmaceutical Chemistry

The unique properties of fluorinated compounds make them central to advancements in radiopharmaceutical chemistry, particularly for diagnostic imaging techniques like Positron Emission Tomography (PET).

Late-Stage Radiofluorination Methods for Positron Emission Tomography (PET) Radiotracers

Positron Emission Tomography (PET) is a powerful imaging modality that relies on radiotracers labeled with positron-emitting isotopes. osti.gov Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. osti.govresearchgate.net

Late-stage radiofluorination is a crucial strategy in the development of ¹⁸F-labeled PET tracers. This approach involves introducing the ¹⁸F isotope into a complex, fully-functionalized molecule as one of the final synthetic steps. This minimizes the time required for synthesis and purification, which is critical given the short half-life of ¹⁸F. osti.gov

While this compound itself is not a radiotracer, its structural motif is relevant to this field. Precursor molecules containing the N-methylaniline core can be designed for late-stage radiofluorination. For example, a precursor could be synthesized with a suitable leaving group (like a nitro group or a boronic ester) at a specific position, which is then displaced by [¹⁸F]fluoride in the final radiosynthesis step. Copper-mediated methods are often employed for the radiofluorination of arylboron precursors, allowing for the efficient synthesis of ¹⁸F-fluoroarenes. osti.gov The development of such methods is essential for creating novel PET radiotracers for visualizing and studying a wide range of biological processes in vivo. researchgate.net

Bioisosteric Replacement Strategies (NH₂-F Bioisosterism)

A key example of bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom. Fluorine is similar in size to hydrogen (van der Waals radii of 1.35 Å and 1.20 Å, respectively), but it is the most electronegative element. u-tokyo.ac.jp This allows it to alter a molecule's electronic properties, metabolic stability, and binding affinity without introducing significant steric bulk. scripps.eduu-tokyo.ac.jp

A more complex but powerful bioisosteric relationship exists between a fluorine atom (F) and an amino group (NH₂). This "NH₂-F Bioisosterism" is considered a non-classical bioisosteric replacement. ufrj.brresearchgate.net The rationale lies in their comparable size and ability to participate in hydrogen bonding (F as an acceptor, NH₂ as a donor). Replacing an amino group with fluorine in a drug candidate can modulate its basicity, lipophilicity, and metabolic profile, potentially leading to improved drug-like properties.

The structure of this compound is intrinsically linked to these principles. The fluorine atoms in the molecule can be viewed as bioisosteric replacements for hydrogen atoms in a non-fluorinated analogue, a substitution intended to confer specific properties. Furthermore, the entire difluorinated aniline moiety can be incorporated into larger molecules as a bioisostere for other chemical groups to fine-tune biological activity.

Table 1: Comparison of Properties for Bioisosteric Groups

PropertyHydrogen (H)Fluorine (F)Amino (NH₂)
Van der Waals Radius (Å)1.201.351.50
Electronegativity (Pauling Scale)2.203.983.04 (for Nitrogen)
Hydrogen BondingNone (unless bonded to O, N, F)AcceptorDonor & Acceptor
Common Effect of SubstitutionBaselineIncreases metabolic stability, alters electronicsIncreases polarity, potential H-bond interactions

Biological and Toxicological Research Aspects

Investigation of Antimicrobial Activities of Derivatives

Derivatives of N-methylaniline and other halogenated anilines have demonstrated notable antimicrobial properties. The introduction of fluorine into molecular structures can enhance biological activity, including antimicrobial efficacy. rsc.org Research suggests that halogenated anilines may exert their antimicrobial effects by increasing the permeability of bacterial cell membranes. For instance, studies on fluorinated flavonoids and chalcones have shown promising antimicrobial potential, with some trifluoromethyl-substituted derivatives exhibiting superior antibacterial properties compared to their chlorinated counterparts. mdpi.com

While direct studies on the antimicrobial activity of 3,5-Difluoro-N-methylaniline derivatives are not extensively documented, the known activity of related compounds provides a strong rationale for their investigation. For example, fluorinated 1-aza coumarins have shown excellent antibacterial and antifungal activities. researchgate.net Similarly, research on fluorinated 2,3-dimethylindoles and tetrahydrocarbazoles has revealed significant activity against various bacterial strains. rsc.org These findings underscore the potential of incorporating the 3,5-difluoroaniline (B1215098) moiety into heterocyclic systems to develop new antimicrobial agents.

Evaluation of Cytotoxic Effects in Cancer Cell Lines (In Vitro Studies)

The cytotoxic potential of aniline (B41778) derivatives against cancer cells is an active area of research. In vitro studies have shown that compounds structurally similar to 2,5-difluoro-N-methylaniline exhibit cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range for breast cancer (MCF-7) and leukemia (CEM-13) cells. This suggests that difluoro-N-methylaniline isomers, including the 3,5-difluoro variant, could be valuable scaffolds for developing new anticancer agents.

The position and nature of substituents on the aniline ring significantly influence cytotoxic activity. For example, in a study of azatetracyclic derivatives, an azido (B1232118) substitution was found to selectively enhance activity against leukemia cells, whereas dibrominated derivatives showed lower potency. herts.ac.ukmdpi.com Another study on β-lapachone derivatives found that introducing a p-nitrophenylimine group resulted in a substantial loss of activity, while other arylimino derivatives retained the cytotoxicity of the parent quinone. conicet.gov.ar Furthermore, in vitro nephrotoxicity studies have been conducted on 3,5-difluoroaniline, indicating its potential to induce toxic effects in renal cells. sigmaaldrich.com

Table 1: Examples of In Vitro Cytotoxicity of Aniline Derivatives
Compound/Derivative ClassCell Line(s)Observed EffectReference
2,5-Difluoro-N-methylaniline analogsMCF-7 (Breast Cancer), CEM-13 (Leukemia)Significant growth inhibition (IC50 in micromolar range)
Azatetracyclic derivatives (with azido group)Leukemia cellsSelectively enhanced activity herts.ac.ukmdpi.com
Dibrominated azatetracyclic derivativesVarious cancer cell linesLowest activity among tested derivatives herts.ac.ukmdpi.com
3,5-DifluoroanilineRat renal cortical slicesInvestigated for nephrotoxic effects sigmaaldrich.com
Flufenamic acid derivative (Compound 7)MCF-7 (Breast Cancer)GI50 = 148 µM, induced apoptosis pensoft.net

Exploration of Neuroprotective Properties

Preliminary studies suggest that certain derivatives of N-methylaniline may possess neuroprotective properties. Some findings indicate a potential role in protecting neuronal cells from apoptosis induced by oxidative stress, which warrants further investigation. The incorporation of fluorine into molecules intended for central nervous system (CNS) activity is a known strategy to enhance properties like blood-brain barrier permeability. nih.gov

While direct evidence for the neuroprotective effects of this compound is limited, related structures have shown promise. For instance, a neuroprotective agent, (-)-P7C3-S243, which is a complex aminopropyl carbazole, contains a fluoro- and methoxy-substituted aminopyridine ring, demonstrating the utility of such fluorinated aromatic amines in designing neuroprotective compounds. nih.gov Other research has pointed to fluorinated coumarin (B35378) derivatives as potential potassium channel openers targeted for neuroprotection. researchgate.net These examples highlight the potential for discovering neuroprotective agents through the derivatization of the this compound core.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Monoamine Oxidase)

The inhibition of enzymes such as Dihydrofolate Reductase (DHFR) and Monoamine Oxidase (MAO) is a key mechanism for many therapeutic agents.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial drugs. vietnamjournal.ru The fluorinated nature of this compound makes it a candidate precursor for antifolate analogs. For example, dihydro-2,4-diamino-1,3,5-triazine derivatives, which can be synthesized from aniline precursors, have shown promise as DHFR inhibitors. uantwerpen.be The development of novel DHFR inhibitors is ongoing, with a focus on overcoming drug resistance. vietnamjournal.ru

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of depression and Parkinson's disease. mdpi.comdrugbank.com The search for new MAO inhibitors includes exploring various heterocyclic structures. While direct studies on this compound as an MAO inhibitor are scarce, related structures have been investigated. A study of 1,2,4-oxadiazin-5(6H)-one derivatives identified them as potent inhibitors of human MAO, particularly MAO-B. mdpi.com This suggests that incorporating the 3,5-difluoroaniline structure into similar heterocyclic systems could yield novel MAO inhibitors.

Toxicity Profiling and Structure-Toxicity Relationships (Studies on Structural Analogs)

The toxicity of aniline and its derivatives is a significant concern. Halogen substitution is known to increase the toxicity of aniline. A study on 2-haloanilines in rats demonstrated that substitution with fluorine, chlorine, or bromine at the 2-position increased both hepatic and renal toxicity compared to aniline itself. nih.gov The severity of this toxicity, however, was not significantly influenced by the specific halogen. nih.gov

Studies on dichloroaniline (DCA) isomers have shown that 3,4-DCA and 3,5-DCA are particularly noxious. psu.edu The in vitro toxicity of DCA isomers has also been compared, providing valuable data for structure-toxicity relationships. psu.edu For difluoroaniline isomers, in vitro studies have investigated the nephrotoxic effects of 3,5-difluoroaniline in rat renal cortical slices. sigmaaldrich.com

Table 2: Comparative Toxicity of Aniline Analogs
CompoundTest SystemObserved Toxic EffectReference
2-Haloanilines (F, Cl, Br)Fischer 344 ratsIncreased hepatic and renal toxicity compared to aniline nih.gov
3,4-DichloroanilineGeneralConsidered highly noxious psu.edu
3,5-Dichloroaniline (B42879)GeneralConsidered highly noxious psu.edu
3,5-DifluoroanilineRat renal cortical slicesNephrotoxic effects sigmaaldrich.com

Acute and Chronic Exposure Risks from Analog Studies

Acute exposure to aniline can cause methemoglobinemia, leading to headaches, weakness, and cyanosis. nih.gov Studies on chlorinated anilines provide insights into the potential risks of fluorinated analogs. For example, 4-chloroaniline (B138754) has been shown to be more toxic to the algae Pseudokirchneriella subcapitata than aniline itself. researchgate.net The ecotoxicological effects of chlorinated anilines, including disruption of growth and reproduction in aquatic organisms, have been documented. mdpi.com

Chronic toxicity studies on aniline analogs are crucial for risk assessment. Predictive models based on acute toxicity data (LD50) are being developed to estimate chronic toxicity levels (Lowest Observable Effect Level, LOEL) for compounds like halogenated hydrocarbons and anilines. mdpi.com These models are essential for prioritizing chemicals for further testing and for understanding the long-term risks associated with exposure.

Metabolite Toxicity and Environmental Implications

The metabolism of fluorinated compounds can sometimes lead to the formation of toxic byproducts. nih.gov For instance, the metabolism of some fluorinated fatty acids can produce highly toxic fluoroacetate. nih.gov The carbon-fluorine bond is very stable, which makes many organofluorine compounds resistant to degradation, leading to their persistence in the environment. mdpi.com

The biodegradability of fluoroanilines has been shown to decrease as the number of fluorine substitutions increases. nih.gov A study on 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) found that the time required for enrichment of degrading bacterial cultures was significantly longer for the more fluorinated compounds. nih.gov This persistence can lead to accumulation in soil and water. The degradation of dichloroaniline isomers can proceed through different metabolic pathways, with 3,4- and 3,5-DCA being degraded via dichloroacetanilide, while other isomers form dichloroaminophenol intermediates. psu.edu These findings highlight the importance of studying the metabolic fate and environmental impact of this compound and its transformation products. The persistence of such compounds and the potential toxicity of their metabolites are critical considerations for environmental risk assessment. mdpi.com

Environmental Fate and Ecotoxicological Studies

Persistence and Bioaccumulation Potential in Environmental Compartments

Specific experimental data on the persistence and bioaccumulation of 3,5-Difluoro-N-methylaniline are not extensively documented in scientific literature. chemicalbook.com However, insights can be drawn from its parent compound, N-methylaniline, and the general characteristics of fluorinated organic compounds.

The persistence of N-methylaniline is subject to conflicting reports. Some data suggest it is inherently biodegradable, with one aerobic biodegradation study showing 92% degradation over 28 days. sigmaaldrich.com Conversely, other sources classify it as not readily biodegradable. cdhfinechemical.comoxfordlabfinechem.com The presence of the strong carbon-fluorine bond in this compound is expected to increase its resistance to degradation, a common trait among organofluorine compounds known for their environmental persistence. wikipedia.org

The bioaccumulation potential for N-methylaniline appears to be low. thermofisher.com Studies have reported a low Bioconcentration Factor (BCF) of 2.6 in fish (Cyprinodontidae) after 48 hours of exposure. sigmaaldrich.comcdhfinechemical.comoxfordlabfinechem.com The logarithm of the octanol-water partition coefficient (log Kow), another indicator of bioaccumulation potential, has been reported as 1.66 and 1.82 for N-methylaniline, further suggesting a low likelihood of significant accumulation in organisms. thermofisher.comnih.gov

Table 1: Persistence and Bioaccumulation Data for N-methylaniline (Analogue)

ParameterValueOrganism/Test SystemSource
Biodegradability92% (28 days) - Inherently biodegradableAerobic sigmaaldrich.com
BiodegradabilityNot readily biodegradableBiotic/Aerobic cdhfinechemical.comoxfordlabfinechem.com
Bioconcentration Factor (BCF)2.6Cyprinodontidae (Fish) sigmaaldrich.comcdhfinechemical.comoxfordlabfinechem.com
log Kow1.66 / 1.82Not Applicable thermofisher.comnih.gov

Degradation Pathways and Characterization of Transformation Products

Detailed degradation pathways for this compound have not been thoroughly elucidated. However, studies on analogous compounds provide a framework for its potential environmental transformation. For N-methylaniline, degradation in soil can be relatively rapid through processes that may involve reaction with humic materials. echemi.com The degradation of similar alkyl halides in soil has been shown to proceed via nucleophilic substitution and alkylation of organic matter. usda.gov

Under combustion conditions, N-methylaniline is known to produce hazardous decomposition products, including carbon oxides and nitrogen oxides. cdhfinechemical.comyufenggp.com For this compound, hydrogen fluoride (B91410) would also be a probable hazardous combustion product. chemsrc.com

The expected metabolic pathways for this compound in biological systems would likely involve N-demethylation and hydroxylation of the aromatic ring, which are common transformation routes for aniline (B41778) derivatives. The presence and position of the fluorine atoms on the aromatic ring can significantly influence the rate and regioselectivity of these metabolic reactions.

Impact on Microbial Communities and Ecosystem Function

Effects on Soil Microorganisms and Diversity

There is a lack of direct research on the impact of this compound on soil microbial communities. However, studies on its structural analogue, 3,5-dichloroaniline (B42879) (3,5-DCA), reveal significant ecotoxicological effects. 3,5-DCA, a primary degradation product of the fungicide iprodione, has been identified as a key driver of persistent reductions in soil enzymatic activities and has been shown to alter the structural diversity of both bacterial and fungal communities. nih.gov The presence of other pollutants, such as microplastics, can further influence the environmental behavior of halogenated anilines by increasing their adsorption in soil and extending their degradation half-life. researchgate.net Given these findings, it is plausible that this compound could exert similar disruptive effects on the function and diversity of soil microbial ecosystems.

Inhibition of Nitrifying Bacteria and Nitrogen Cycling

Aniline and its derivatives are recognized inhibitors of nitrification, a critical process in the global nitrogen cycle driven by soil microorganisms. iwaponline.comceultimate.com These compounds can be toxic to the autotrophic bacteria responsible for ammonia (B1221849) oxidation. iwaponline.com

Research on chlorinated anilines has demonstrated that they inhibit the oxidation of ammonium (B1175870) to nitrite (B80452), with 3,5-dichloroaniline (3,5-DCA) being one of the more potent inhibitors among the tested derivatives. cdnsciencepub.com The inhibitory effect of aniline on nitrification has been attributed to a combination of direct toxicity to nitrifying organisms and competition for dissolved oxygen between aniline-degrading heterotrophs and ammonia-oxidizing bacteria. researchgate.netnih.gov For instance, nitrification processes may not commence until the aniline concentration drops to very low levels (below 3-4 mg/L). iwaponline.com Given the structural similarities, this compound is likely to exhibit similar inhibitory effects on nitrifying bacteria, potentially disrupting nitrogen cycling in contaminated ecosystems.

Table 2: Inhibition of Nitrification by Aniline and its Derivatives (Analogues)

CompoundEffectObservationSource
AnilineNitrification Inhibition50% inhibition of ammonia oxidation at concentrations as low as 1 mg/L. iwaponline.com
AnilineNitrification InhibitionInhibition constant (Ki) for aniline was found to be 3.3 mg/L in batch processes. researchgate.net
Chlorinated Anilines (including 3,5-DCA)Inhibition of Ammonium OxidationInhibited the conversion of ammonium-N to nitrite-N. 3,5-DCA was among the most toxic derivatives to Nitrosomonas. cdnsciencepub.com
3,5-Dichloroaniline (3,5-DCA)Toxicity to Ammonia-Oxidizing Microorganisms (AOM)Identified as a key factor for persistent reduction in potential nitrification and structural changes in bacterial and fungal communities. nih.gov

Methodologies for Environmental Risk Assessment of Fluorinated Anilines

The environmental risk assessment of fluorinated anilines, like other chemical substances, is a structured process aimed at characterizing the potential adverse effects on ecosystems. This process is particularly crucial for halogenated anilines, which are often persistent in the environment. ekb.eg

A standard approach involves evaluating the substance's Persistence, Bioaccumulation, and Toxicity (PBT) characteristics. mdpi.com The risk is often quantified by comparing the Predicted Environmental Concentration (PEC), which is the estimated concentration of the substance in various environmental compartments, with the Predicted No-Effect Concentration (PNEC), the concentration below which adverse effects are unlikely to occur. mdpi.com

However, the risk assessment of fluorinated compounds presents several challenges. There is often a significant lack of comprehensive ecotoxicological data, which complicates the derivation of a reliable PNEC. mdpi.com The inherent persistence of many organofluorine compounds means that even low levels of release can lead to long-term environmental contamination and potential for long-range transport. wikipedia.orgacs.orgsunderlandlab.org

Furthermore, a thorough risk assessment must consider the formation and toxicity of transformation products, which can sometimes be more hazardous than the parent compound. nih.gov The detection and quantification of these compounds and their metabolites in complex environmental matrices at very low concentrations also require highly sensitive and selective analytical methods. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3,5-Difluoro-N-methylaniline, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via alkylation of 3,5-difluoroaniline using methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃ or NaH). Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically affect reaction efficiency. For example, excess methyl iodide and prolonged reaction times (>12 hours) improve yields but may increase byproduct formation .
  • Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Analysis : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns (e.g., δ ~ -115 ppm for meta-fluorines). 1H^{1}\text{H} NMR reveals the N-methyl group as a singlet at δ ~2.8–3.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks at m/z 143.06 (C₇H₇F₂N) .

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s basicity?

  • Experimental Approach : Compare pKa values with non-fluorinated analogs (e.g., N-methylaniline) using potentiometric titration in aqueous or non-aqueous solvents. Fluorine’s inductive effect reduces the lone-pair availability on the amine, lowering basicity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • DFT Recommendations : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). This predicts sites for electrophilic/nucleophilic attack. Include solvent effects via the PCM model .
  • Case Study : Calculations show that fluorine substituents stabilize transition states in Suzuki-Miyaura couplings by lowering electron density at the aromatic ring .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

  • Troubleshooting :

  • Purity : Recrystallize from ethanol/water mixtures to remove impurities (e.g., residual solvents or byproducts).
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies in melting points caused by polymorphism .

Q. What strategies optimize the compound’s stability under acidic or oxidative conditions?

  • Experimental Design :

  • Acidic Stability : Test degradation kinetics in HCl/MeOH solutions via HPLC. Add stabilizing agents (e.g., BHT) to inhibit oxidation.
  • Storage : Store under inert gas (Ar/N₂) at -20°C to prevent amine oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.